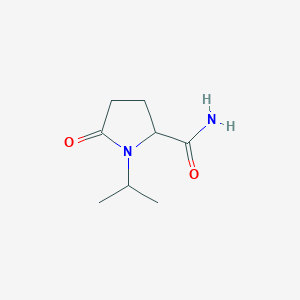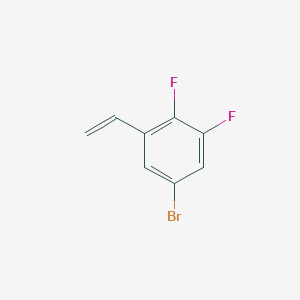
3-Iodo-2-methoxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2 It is a benzyl alcohol derivative where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-Iodo-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 3-Iodo-2-methoxybenzaldehyde or 3-Iodo-2-methoxybenzoic acid.
Reduction: 3-Iodo-2-methoxybenzylamine.
Substitution: 3-Hydroxy-2-methoxybenzyl alcohol or 3-Cyano-2-methoxybenzyl alcohol.
Applications De Recherche Scientifique
3-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy group enhances its solubility and facilitates its interaction with hydrophobic regions of target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 3-Iodo-4-methoxybenzyl alcohol
- 3-Chloro-2-methoxybenzyl alcohol
- 3-Bromo-2-methoxybenzyl alcohol
Comparison: 3-Iodo-2-methoxybenzyl alcohol is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This configuration imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced biological activity compared to its chloro or bromo analogs. The presence of the iodine atom also increases the compound’s molecular weight and influences its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C8H9IO2 |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
(3-iodo-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
Clé InChI |
IENFBAWRAJNNLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


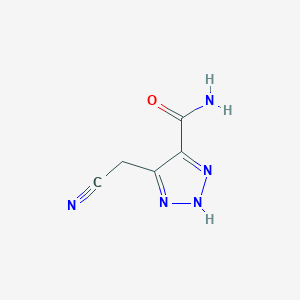
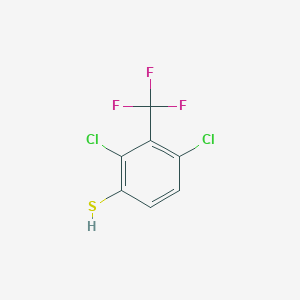

![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
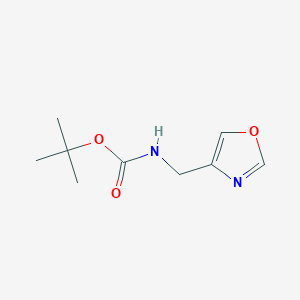
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
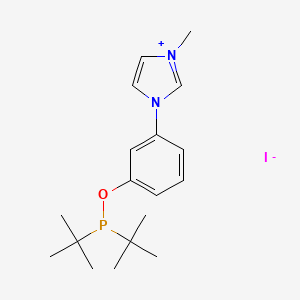
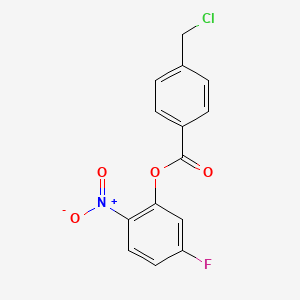


![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
